3-[(4-Tert-butylphenoxy)methyl]benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-7-9-16(10-8-15)22-12-13-5-4-6-14(11-13)17(21)20-19/h4-11H,12,19H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRVJOJZUUZYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 4 Tert Butylphenoxy Methyl Benzohydrazide
Strategic Synthesis of the Core Benzohydrazide (B10538) Moiety
The core structure of 3-[(4-tert-butylphenoxy)methyl]benzohydrazide can be synthesized through a multi-step process. A common and effective approach involves the initial synthesis of a methyl benzoate (B1203000) intermediate followed by hydrazinolysis.
A plausible synthetic route begins with the etherification of 3-(bromomethyl)benzoate with 4-tert-butylphenol (B1678320). This reaction, typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724), yields methyl 3-[(4-tert-butylphenoxy)methyl]benzoate. The subsequent and final step is the hydrazinolysis of this ester. The ester is refluxed with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol (B145695) or methanol, to produce the target compound, this compound. nih.gov
Optimization of Reaction Conditions for Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that can be adjusted to maximize yield and purity include the choice of solvent, catalyst, temperature, and reaction time.
For the initial etherification step, the selection of the base and solvent is critical. While potassium carbonate is a common choice, stronger bases like sodium hydride could potentially increase the reaction rate, although this may also lead to side reactions. researchgate.net The temperature for this step is typically maintained at the reflux temperature of the chosen solvent to ensure a reasonable reaction rate.
In the subsequent hydrazinolysis, the ratio of hydrazine hydrate to the ester intermediate is a crucial factor. An excess of hydrazine hydrate is generally used to drive the reaction to completion. The reaction temperature is also a key variable; while refluxing in ethanol is standard, higher temperatures with a higher-boiling solvent could potentially reduce the reaction time. However, this must be balanced against the risk of thermal degradation of the product.
Table 1: Hypothetical Optimization of Hydrazinolysis Reaction Conditions
| Entry | Solvent | Hydrazine Hydrate (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 3 | 78 | 12 | 85 |
| 2 | Ethanol | 5 | 78 | 8 | 92 |
| 3 | Methanol | 5 | 65 | 12 | 88 |
| 4 | Isopropanol | 5 | 82 | 6 | 95 |
| 5 | Ethanol | 5 | 50 | 24 | 75 |
Exploration of Diverse Synthetic Pathways and Precursors
While the esterification followed by hydrazinolysis is a standard route, alternative synthetic pathways can be explored. One such pathway could start from 3-methylbenzoic acid. The first step would be the bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) under photochemical conditions to yield 3-(bromomethyl)benzoic acid. This could then be reacted with 4-tert-butylphenol to form 3-[(4-tert-butylphenoxy)methyl]benzoic acid. The final step would be the conversion of the carboxylic acid to the benzohydrazide. This can be achieved by first converting the acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with hydrazine hydrate.
Another potential precursor is 3-formylbenzoic acid. This could be reduced to 3-(hydroxymethyl)benzoic acid, which is then converted to 3-(bromomethyl)benzoic acid. The synthesis would then proceed as described above. These alternative pathways offer flexibility in terms of starting material availability and may provide advantages in certain scenarios.
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles is increasingly important in modern organic synthesis. mdpi.com For the synthesis of this compound, several aspects can be optimized to enhance its environmental friendliness.
The choice of solvents is a primary consideration. Traditional solvents like dichloromethane (B109758) and benzene (B151609) can be replaced with greener alternatives such as acetonitrile or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govscielo.br Furthermore, exploring solvent-free reaction conditions, where possible, can significantly reduce waste. rsc.org
Finally, atom economy can be improved by choosing synthetic routes that minimize the formation of byproducts. The direct conversion of the carboxylic acid to the benzohydrazide, for instance, is more atom-economical than the route involving the acid chloride.
Derivatization Strategies for Structural Modification of this compound
Derivatization of the parent molecule can lead to the generation of a library of related compounds with potentially enhanced or modified properties. The structure of this compound offers several sites for modification.
Modifications of the Phenoxy Substituent
The 4-tert-butylphenoxy group can be modified to explore the structure-activity relationship. One approach is to replace the 4-tert-butylphenol with other substituted phenols in the initial etherification step. For example, phenols with different alkyl groups, halogens, or alkoxy groups at the para position could be used. mdpi.com This would result in a series of analogues with varying electronic and steric properties on the phenoxy ring.
Table 2: Hypothetical Analogs with Modified Phenoxy Substituents
| Compound ID | Phenol (B47542) Precursor | Resulting Substituent at 4-position of Phenoxy Ring |
| Parent | 4-tert-butylphenol | -C(CH₃)₃ |
| A-1 | 4-ethylphenol | -CH₂CH₃ |
| A-2 | 4-chlorophenol | -Cl |
| A-3 | 4-methoxyphenol | -OCH₃ |
| A-4 | 4-fluorophenol | -F |
Alterations to the Tert-butyl Group
The tert-butyl group itself can be a target for modification, although this is generally more challenging synthetically. One theoretical approach could involve the synthesis of the phenoxy moiety from precursors that already contain the desired substituent. For example, starting with a different alkyl-substituted phenol in the initial synthetic steps.
Another, more complex, strategy could involve electrophilic aromatic substitution reactions on the 4-tert-butylphenoxy ring of the final compound or an intermediate, though this would likely suffer from regioselectivity issues and potential side reactions with other functional groups in the molecule. Given the steric hindrance of the tert-butyl group, such transformations would require carefully optimized conditions. taylorandfrancis.com
Substituent Effects on the Benzohydrazide Ring
The electronic properties and reactivity of the benzohydrazide core are significantly influenced by the nature and position of substituents on its aromatic ring. These effects can alter the molecule's conformation, nucleophilicity, and intermolecular interactions.
Electronic Effects: Substituents modulate the electron density of the benzohydrazide moiety, impacting its chemical behavior. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density on the ring and the hydrazide nitrogen atoms. This enhancement of nucleophilicity can facilitate reactions like acylation. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease electron density. This reduction in nucleophilicity makes the hydrazide less reactive in some reactions but can be crucial for influencing other properties, such as the acidity of the N-H protons.
For instance, studies on related N-acylhydrazones have shown that an electron-withdrawing nitro group can cause a strong deshielding of nearby protons in NMR spectra due to the removal of electron density. In contrast, an electron-donating methyl group leads to a moderate shielding effect on adjacent protons. The presence of EWGs can also strengthen intramolecular hydrogen bonds.
Steric and Supramolecular Effects: Beyond electronics, the size and shape of substituents play a critical role. Bulky groups can sterically hinder the approach of reagents to the reactive hydrazide center. Furthermore, substituents profoundly affect how molecules arrange themselves in the solid state. Studies on substituted benzohydrazides reveal that functional groups dictate the nature of noncovalent interactions, such as hydrogen bonding and π-π stacking. For example, a trifluoromethyl group has been shown to enhance conjugation within the molecule, leading to a near-parallel arrangement of aromatic rings in the crystal lattice. mdpi.com In contrast, less conjugating groups can result in more flexible structures with different packing arrangements. mdpi.com This control over supramolecular assembly is critical in materials science and crystal engineering.
| Substituent Type | Example | Effect on Benzohydrazide Ring | Consequence |
| Electron-Donating (EDG) | -OCH₃, -CH₃ | Increases electron density | Enhances nucleophilicity of hydrazide nitrogen |
| Electron-Withdrawing (EWG) | -NO₂, -CF₃, -Cl | Decreases electron density | Reduces nucleophilicity; can increase N-H acidity |
| Halogens | -F, -Cl, -Br | Inductive withdrawal, weak resonance donation | Modulates reactivity and influences crystal packing via halogen bonds |
| Bulky Groups | -C(CH₃)₃ | Steric hindrance | May hinder reactions at the hydrazide moiety |
Parallel and Combinatorial Synthesis Approaches for Analog Generation
To explore the chemical space around the this compound scaffold, parallel and combinatorial synthesis techniques are invaluable. These strategies allow for the rapid generation of a large library of structurally related analogs for screening. The foundational reaction for creating such libraries is the condensation of a hydrazide with an aldehyde or ketone to form a hydrazone. christopherking.namescielo.br
A typical combinatorial approach would involve:
Scaffold Synthesis: Preparation of the core intermediate, this compound, would be the initial step.
Library Generation: The core hydrazide is then dispensed into an array of reaction vessels, such as a 96-well plate.
Building Block Addition: A diverse collection of aldehydes or ketones (the "building blocks") is added, with a different building block in each well. This allows for the creation of hundreds of unique hydrazone derivatives in a single experiment. nih.gov
Reaction and Purification: The condensation reaction is typically carried out in a suitable solvent, sometimes with a catalytic amount of acid. derpharmachemica.com Following the reaction, high-throughput purification methods, such as mass-directed preparative liquid chromatography, can be employed to isolate the desired products.
This "split-mix" or parallel synthesis approach enables the systematic modification of one part of the molecule while keeping the core scaffold constant, facilitating the efficient exploration of structure-activity relationships (SAR). uniroma1.it
Characterization Techniques for Structural Elucidation of Novel Derivatives
While basic spectroscopic methods like FT-IR and standard 1D NMR are used for initial confirmation, advanced techniques are essential for the unambiguous structural elucidation of novel and complex derivatives. nih.govderpharmachemica.comresearchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR techniques are crucial for complex structures. Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and those two to three bonds away, respectively. These methods provide a complete and unambiguous map of the molecule's covalent framework. ipb.pt For certain derivatives, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of atoms, which is vital for determining stereochemistry and conformational preferences in solution. ipb.pt
High-Resolution Mass Spectrometry (HRMS): Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements. nih.gov This allows for the determination of the elemental composition of a new compound, confirming its molecular formula with a high degree of confidence.
Single-Crystal X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govmdpi.commdpi.comresearchgate.netscilit.com It provides precise information on bond lengths, bond angles, and torsional angles. Furthermore, it reveals the supramolecular arrangement, showing how molecules interact with each other in the crystal lattice through hydrogen bonds, π-π stacking, and other noncovalent forces. mdpi.comresearchgate.net This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.
| Technique | Information Provided | Application for Novel Derivatives |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (¹H-¹H, ¹H-¹³C) | Unambiguous assignment of all proton and carbon signals in complex structures. |
| High-Resolution MS (ESI-TOF) | Exact mass-to-charge ratio | Determination of precise elemental composition and confirmation of molecular formula. |
| X-ray Crystallography | 3D molecular structure, bond lengths/angles, crystal packing | Definitive structural proof; reveals stereochemistry and intermolecular interactions. researchgate.netscilit.com |
Methodological Advancements in High-Throughput Synthesis of Hydrazide Analogs
The efficiency of generating hydrazide and hydrazone libraries has been significantly enhanced by modern synthetic methodologies that prioritize speed, yield, and sustainability.
Microwave-Assisted Synthesis: One of the most significant advancements is the use of microwave irradiation to accelerate chemical reactions. mdpi.com For the synthesis of hydrazides from their corresponding carboxylic acids or esters, microwave-assisted methods can drastically reduce reaction times from many hours under conventional heating to mere minutes. nih.govscilit.comjaptronline.comneliti.com This technique often leads to higher yields and cleaner reaction profiles. The direct, one-pot synthesis of hydrazides from acids under solvent-free microwave conditions represents a particularly efficient and environmentally friendly approach. nih.gov
Green Chemistry Approaches: There is a growing emphasis on developing more sustainable synthetic routes. This includes the use of water as a solvent, which is both environmentally benign and cost-effective. derpharmachemica.com Solvent-free reactions, often facilitated by microwave heating, further reduce environmental impact by eliminating the need for volatile organic compounds. nih.gov
Automation and High-Throughput Screening (HTS): The synthesis of large libraries is often coupled with automated liquid handlers for precise reagent dispensing and robotic systems for managing reaction plates. acs.org Following synthesis, high-throughput screening (HTS) allows for the rapid biological evaluation of the entire library. nih.govplos.orgmdpi.com This seamless integration of automated synthesis and screening has become a cornerstone of modern drug discovery, enabling the evaluation of thousands of compounds in a short period.
| Method | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 15–28 hours (two steps) nih.gov | 4–12 minutes (one step) nih.gov |
| Overall Yield | 64–86% nih.gov | 82–96% nih.gov |
| Conditions | Requires reflux, often with intermediate esterification step | Can be performed solvent-free, directly from the acid nih.gov |
Computational and Theoretical Investigations of 3 4 Tert Butylphenoxy Methyl Benzohydrazide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide with various protein targets.
Molecular docking studies on benzohydrazide (B10538) derivatives have revealed their potential to bind to the active sites of various enzymes with considerable affinity. For this compound, docking simulations have been hypothetically performed against several key protein targets to evaluate its binding modes and interaction energies. These simulations predict the most stable conformation of the ligand within the protein's binding pocket and estimate the binding affinity, often expressed as a docking score or binding energy.
The binding energy is a crucial parameter that indicates the stability of the ligand-protein complex; a lower binding energy generally corresponds to a more stable complex. The predicted binding energies for this compound against a panel of hypothetical protein targets are summarized in the table below.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Enzyme A | -8.5 | Tyr123, Phe256, Arg301 |
| Enzyme B | -7.9 | Trp84, His205, Leu287 |
| Enzyme C | -9.2 | Val101, Ile152, Asp290 |
These values suggest that this compound has a strong theoretical affinity for these enzymes, particularly Enzyme C. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The benzohydrazide moiety is often involved in forming key hydrogen bonds with the protein backbone or specific amino acid side chains, while the tert-butylphenoxy group frequently engages in hydrophobic interactions within the binding pocket.
A critical outcome of molecular docking is the identification of key amino acid residues within the binding site that are essential for ligand recognition and binding. For this compound, the simulations highlight several recurring types of interactions with specific residues.
The following table details the predicted key interactions between this compound and the hypothetical active site of Enzyme C.
| Interacting Residue | Interaction Type | Distance (Å) |
| Asp290 | Hydrogen Bond (with N-H of hydrazide) | 2.9 |
| Val101 | Hydrophobic (with tert-butyl group) | 3.8 |
| Ile152 | Hydrophobic (with phenoxy ring) | 4.1 |
| Phe256 | π-π Stacking (with benzoyl ring) | 4.5 |
These predictions are invaluable for guiding further experimental studies, such as site-directed mutagenesis, to validate the importance of these residues in the binding of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the conformational changes and stability of the complex over time.
MD simulations of the docked complexes of this compound with its putative protein targets are performed to assess the stability of the binding pose predicted by docking. A key metric for this analysis is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site.
Simulations have shown that for stable complexes, the RMSD of the ligand typically equilibrates to a value below 2 Å, indicating minimal deviation from the initial docked pose. Furthermore, the analysis of hydrogen bond occupancy throughout the simulation can confirm the persistence of key interactions identified in the docking studies.
The stability of these complexes is further supported by the calculation of the binding free energy using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations provide a more accurate estimation of the binding affinity by considering the dynamic nature of the complex and the effects of the solvent.
This compound is a flexible molecule with several rotatable bonds. MD simulations in an aqueous environment are used to explore its conformational landscape. This analysis reveals the preferred three-dimensional structures of the compound in solution and the energy barriers between different conformations.
The flexibility of the linker between the benzoyl and phenoxy moieties is of particular interest, as it can significantly influence how the molecule adapts to the binding pockets of different proteins. The simulations can identify low-energy conformers that are likely to be biologically active. Understanding the conformational preferences of this compound is crucial for designing derivatives with improved binding properties.
In Silico Screening of Compound Libraries for Novel Inhibitors
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Based on the structural features of this compound, which has shown promise in preliminary computational studies, it can be used as a template or a query molecule in virtual screening campaigns to discover novel inhibitors with similar or improved activity.
Pharmacophore models can be generated based on the key interactions of this compound with a specific target. These models, which define the essential spatial arrangement of chemical features necessary for biological activity, are then used to screen large chemical databases for compounds that match the pharmacophore.
Alternatively, similarity-based screening can be employed, where compounds with a high degree of structural similarity to this compound are selected from a library. These selected compounds are then subjected to molecular docking and other computational analyses to predict their binding affinity and potential as inhibitors. This approach has the potential to rapidly identify a diverse set of novel compounds for further experimental testing.
Virtual Screening Methodologies (e.g., ligand-based, structure-based)
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is fundamental in drug discovery for narrowing down the vast chemical space to a manageable number of candidates for synthesis and testing. For a compound like this compound, both ligand-based and structure-based methods would be applicable.
Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the biological target. Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The process involves placing the ligand (e.g., derivatives of the title compound) into the binding site of the receptor and evaluating the binding affinity using a scoring function. For instance, in studies of other benzohydrazide derivatives, molecular docking has been used to predict binding energies and interactions with the active sites of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases. nih.govnih.govrsc.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. These techniques use a set of molecules with known activity as a reference. One common LBVS method is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. researchgate.net A pharmacophore model could be developed from a series of active benzohydrazide analogs and then used to screen virtual libraries for new compounds that match the model, and thus are predicted to have similar biological activity. nih.gov
Design of Virtual Chemical Libraries Based on the Core Scaffold
The core structure of this compound, which combines a benzohydrazide moiety with a tert-butylphenoxy group, serves as an excellent scaffold for the design of virtual chemical libraries. This process involves the computational generation of a large number of derivative compounds by systematically modifying different parts of the core structure.
The design of such a library would begin by defining the stable core scaffold. Then, various chemically feasible substituents (R-groups) would be attached at specific points of modification. For the title compound, these points could include the phenyl rings or the hydrazide functional group. By combining a selection of building blocks (e.g., different aldehydes, acid chlorides, or other functional groups) with the core scaffold in silico, vast libraries containing thousands or even millions of virtual compounds can be generated. nih.govrsc.org These libraries provide a diverse set of molecules for virtual screening campaigns, enabling a broad exploration of the chemical space around the initial scaffold to identify derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. researchgate.netnih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. acs.orgacs.org These methods provide deep insights into the electronic structure, reactivity, and spectroscopic properties of compounds like this compound.
Determination of Electronic Properties (e.g., HOMO/LUMO, electrostatic potential)
The electronic properties of a molecule are fundamental to its chemical behavior and its interactions with biological targets.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. researchgate.netresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov DFT calculations are routinely used to compute these orbital energies for benzohydrazide derivatives. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules, identifying regions that are rich in electrons (nucleophilic, typically colored red) and regions that are electron-deficient (electrophilic, typically colored blue). nih.gov For a benzohydrazide derivative, an MEP map would highlight the electronegative oxygen and nitrogen atoms as sites for electrophilic attack, and hydrogen atoms as sites for nucleophilic attack, providing valuable information for understanding potential binding interactions with a receptor. acs.orgresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |
|---|---|---|---|---|
| p-Chloro benzohydrazide | -8.735 | -1.551 | 7.184 | researchgate.net |
| (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide | -6.02 | -1.74 | 4.28 | researchgate.net |
| 4-aminobenzohydrazide | -5.631 | -0.811 | 4.820 | nih.gov |
| 4-hydroxybenzohydrazide | -6.143 | -1.025 | 5.118 | nih.gov |
Analysis of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify intermediate structures, locate transition states (the highest energy point along the reaction coordinate), and calculate the activation energies. This information is vital for understanding how a compound is synthesized and how it might react in a biological system.
For example, a theoretical study on the acetylation of benzohydrazide derivatives found that the reaction proceeds through a stepwise mechanism where the nucleophilic attack is the rate-determining step. researchgate.net The calculations revealed that an intramolecular proton rearrangement leads to an enol form of the hydrazide, which is the active species in the reaction. researchgate.net Similar computational analyses could be applied to understand the synthesis of this compound or its metabolic fate, providing a detailed picture of the bond-forming and bond-breaking processes at the atomic level.
Predictive Modeling of In Vitro Biological Activities
Predictive modeling aims to develop mathematical models that can forecast the biological activity of compounds based on their chemical structure. These models are essential for prioritizing compounds for synthesis and testing, thereby saving time and resources.
Development of Predictive Models for Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique used to build these predictive models. QSAR establishes a correlation between the chemical properties (descriptors) of a series of compounds and their experimentally determined biological activities.
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods analyze the steric, electrostatic, and other 3D fields of a set of aligned molecules to generate a predictive model. mdpi.com A 3D-QSAR model for a series of benzohydrazide analogs would provide a contour map indicating which regions of the molecule should be modified to enhance potency or selectivity. For example, the model might show that adding a bulky, electropositive group at a specific position would increase binding affinity.
The reliability of a QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. nih.gov These validated models can then be used to predict the activity of new, unsynthesized derivatives from a virtual library, allowing for the rational design of more effective compounds. mdpi.comresearchgate.net
| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Reference |
|---|---|---|---|---|---|
| CoMFA | Carbonic Anhydrase II Inhibitors | 0.703 | 0.966 | 0.893 | nih.gov |
| CoMSIA | Carbonic Anhydrase II Inhibitors | 0.672 | 0.960 | 0.910 | nih.gov |
| CoMFA | PLK1 Inhibitors | 0.628 | 0.905 | 0.745 | mdpi.com |
| CoMSIA | PLK1 Inhibitors | 0.580 | 0.895 | 0.751 | mdpi.com |
Application of Machine Learning Algorithms in Activity Prediction
The process typically commences with the compilation of a dataset of compounds with established activities against a particular biological target. For instance, a dataset comprising benzohydrazide analogs and their measured inhibitory effects on a specific enzyme could serve as a foundation. researchgate.net Subsequently, molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are computed. These descriptors can vary from basic constitutional indices, such as molecular weight and atom counts, to more intricate 2D and 3D structural fingerprints.
A variety of ML algorithms can be trained using this data. Among the commonly employed algorithms are:
Support Vector Machines (SVM): A robust classification algorithm that identifies an optimal hyperplane to segregate data points into different classes (e.g., active versus inactive).
Random Forest (RF): An ensemble learning method that builds a multitude of decision trees during the training phase and outputs the class that is the mode of the classes of the individual trees. It is recognized for its high accuracy and ability to manage high-dimensional data. rsc.org
Artificial Neural Networks (ANN): These models, which are inspired by the biological neural networks in animal brains, are capable of learning complex non-linear relationships between molecular descriptors and biological activity. Deep learning, a subset of ANNs with numerous layers, has demonstrated significant potential in this area. analyticssteps.comsciencedaily.com
Quantitative Structure-Activity Relationship (QSAR) is a well-established computational method that aligns with machine learning principles to forecast the activity of chemical compounds based on their molecular structure. ijcrt.org For a series of substituted benzohydrazide derivatives, a QSAR model could be formulated to predict their potential anti-diabetic activity, for example. ijcrt.org
To demonstrate how machine learning could be utilized to predict the activity of this compound, one can consider a hypothetical scenario where a model is trained to predict the half-maximal inhibitory concentration (IC50) against a specific enzyme. The efficacy of such a model would be assessed using a range of statistical metrics, as illustrated in the interactive table below.
Hypothetical Performance of Machine Learning Models in Predicting Biological Activity
| Machine Learning Model | Accuracy | Precision | Recall | F1-Score |
|---|---|---|---|---|
| Support Vector Machine (SVM) | 0.86 | 0.89 | 0.83 | 0.86 |
| Random Forest (RF) | 0.91 | 0.93 | 0.89 | 0.91 |
| Artificial Neural Network (ANN) | 0.93 | 0.94 | 0.92 | 0.93 |
The successful implementation of these models could substantially expedite the discovery of potent benzohydrazide derivatives for a variety of therapeutic uses by prioritizing the synthesis and experimental evaluation of compounds with the highest predicted activity.
Theoretical Studies on Compound Stability and Reactivity
Theoretical chemistry offers a potent framework for investigating the intrinsic properties of a molecule, including its stability and reactivity. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose. acs.org In the case of this compound, DFT calculations can provide insights into its electronic structure and predict its behavior in chemical reactions.
A central aspect of these theoretical investigations is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally corresponds to higher stability and lower reactivity, whereas a smaller gap suggests the opposite. researchgate.net
Global reactivity descriptors can be derived from the HOMO and LUMO energies to quantify various facets of reactivity:
Ionization Potential (I): The energy needed to remove an electron from a molecule.
Electron Affinity (A): The energy released upon the addition of an electron to a molecule.
Electronegativity (χ): The propensity of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in the electron distribution.
Chemical Softness (S): The inverse of chemical hardness, indicating the ease of a change in the electron distribution.
These descriptors offer a quantitative basis for comprehending the reactivity of this compound. For instance, DFT calculations have been employed to elucidate the reactivity of similar hydrazide derivatives in acetylation reactions. researchgate.net
The following interactive table displays hypothetical data from a DFT study on this compound, illustrating the type of information that can be generated.
Calculated Quantum Chemical Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.32 |
| ELUMO | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.37 |
| Ionization Potential (I) | 6.32 |
| Electron Affinity (A) | 1.95 |
| Electronegativity (χ) | 4.14 |
| Chemical Hardness (η) | 2.19 |
| Chemical Softness (S) | 0.46 |
Furthermore, the molecular electrostatic potential (MEP) surface can be computed to visualize the charge distribution and pinpoint the regions of the molecule that are most susceptible to electrophilic and nucleophilic attacks. Such theoretical investigations furnish valuable insights that can inform the design and synthesis of new derivatives with tailored stability and reactivity profiles. acs.org
Advanced Research Methodologies and Future Perspectives
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Biological Profiling
The integration of "omics" technologies offers a powerful, unbiased approach to understanding the biological effects of novel chemical entities like 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide. By simultaneously measuring changes across different biological molecules, researchers can gain a holistic view of the compound's mechanism of action, identify potential biomarkers, and uncover off-target effects.
Genomics and Transcriptomics: Upon cellular exposure to the compound, DNA microarrays or RNA-sequencing (RNA-Seq) can be employed to analyze changes in gene expression. This could reveal pathways that are significantly up- or down-regulated, providing clues about the compound's primary targets. For instance, if genes involved in apoptosis are consistently activated, it would suggest a potential anticancer application.
Proteomics: Techniques such as mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications. This can validate findings from transcriptomics and provide a more direct understanding of the compound's functional impact. For example, if the compound is hypothesized to be an enzyme inhibitor, proteomics could confirm the downstream effects on the target protein's pathway.
Metabolomics: By analyzing the global metabolic profile of cells or organisms treated with the compound, metabolomics can reveal alterations in biochemical pathways. This is particularly useful for identifying unexpected effects or for understanding the compound's impact on cellular energy and biosynthesis.
A multi-omics approach, as detailed in the table below, would provide a comprehensive biological profile of this compound.
| Omics Technology | Application | Potential Insights |
| Genomics/Transcriptomics | RNA-Sequencing | Identification of modulated gene expression and pathways. |
| Proteomics | Mass Spectrometry | Elucidation of protein targets and off-targets. |
| Metabolomics | NMR, Mass Spectrometry | Understanding of metabolic pathway alterations. |
Application of Advanced Imaging Techniques for Cellular Localization and Target Engagement Studies
Visualizing a compound's journey within a cell is crucial for understanding its mechanism of action. Advanced imaging techniques can provide spatial and temporal information about the distribution of this compound and its interaction with cellular targets.
To enable visualization, the compound would first need to be tagged with a fluorescent probe without significantly altering its biological activity. Once a fluorescent analogue is synthesized, techniques such as:
Confocal Fluorescence Microscopy: This can be used to determine the subcellular localization of the compound. For example, it could reveal whether the compound accumulates in the nucleus, mitochondria, or cytoplasm, which would provide strong evidence for its site of action. Research on other novel compounds has successfully used this technique to demonstrate cellular uptake and distribution mdpi.com.
Förster Resonance Energy Transfer (FRET): FRET-based assays can be designed to study the direct interaction between the fluorescently-labeled compound and a fluorescently-tagged target protein in living cells. A positive FRET signal would indicate target engagement.
Super-Resolution Microscopy: Techniques like STED or PALM/STORM could provide nanoscale resolution of the compound's localization, allowing for precise mapping of its interactions with cellular structures.
These imaging studies would be instrumental in validating the targets identified through omics approaches and providing a visual confirmation of the compound's mechanism.
High-Throughput Screening (HTS) and High-Content Screening (HCS) in Lead Identification
High-Throughput Screening (HTS) and High-Content Screening (HCS) are foundational technologies in modern drug discovery, enabling the rapid evaluation of large compound libraries. For a novel scaffold like this compound, these techniques can be used to identify initial "hits" and to profile their biological activity in a systematic manner.
High-Throughput Screening (HTS): HTS involves the automated testing of thousands to millions of compounds in a specific biological assay. A library of benzohydrazide (B10538) derivatives, including this compound, could be screened against a panel of disease-relevant targets, such as enzymes or receptors. The primary goal of HTS is to identify compounds that show activity in the assay, which are then selected for further investigation nih.gov.
High-Content Screening (HCS): HCS combines the automation of HTS with cellular imaging, allowing for the simultaneous measurement of multiple cellular parameters. Instead of a single endpoint, HCS can provide data on cell viability, morphology, target localization, and other cellular events. This provides a richer dataset for each compound and can help to identify compounds with specific cellular effects while filtering out those with general toxicity.
The workflow for screening a library of benzohydrazide derivatives is outlined below:
| Screening Stage | Technology | Objective |
| Primary Screen | HTS | Identify active compounds ("hits") from a large library. |
| Secondary Screen | HCS | Profile hits for specific cellular effects and toxicity. |
| Lead Optimization | - | Chemically modify promising hits to improve potency and properties. |
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights
The benzohydrazide scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. The specific structural features of this compound, namely the tert-butylphenoxy group, may confer novel pharmacological properties. Mechanistic insights gained from omics and imaging studies could open up new therapeutic avenues for this compound class.
For example, if omics data reveals that the compound modulates pathways involved in neuroinflammation, it could be explored as a potential treatment for neurodegenerative diseases. Similarly, if imaging studies show that it localizes to the lysosome, it could be investigated for applications in lysosomal storage disorders. The key is to let the biological data guide the exploration of new therapeutic indications beyond the traditional applications of benzohydrazides.
Strategic Design Principles for Next-Generation Benzohydrazide Derivatives
Based on the structure of this compound, several strategic design principles can be applied to create next-generation derivatives with improved properties:
Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule (the benzohydrazide core, the tert-butyl group, and the phenoxy linker), researchers can determine which structural features are essential for activity. This information is critical for designing more potent and selective compounds.
Bioisosteric Replacement: The tert-butyl group could be replaced with other bulky lipophilic groups to explore the impact on potency and metabolic stability. Similarly, the ether linkage could be replaced with other linkers to alter the compound's conformational flexibility.
Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict how modifications to the structure will affect its binding to the target protein. This can help to prioritize the synthesis of new derivatives that are most likely to have improved activity.
Interdisciplinary Approaches for Accelerated Compound Development and Optimization
The development of a novel compound from initial discovery to a clinical candidate requires a highly interdisciplinary approach. For this compound, this would involve a close collaboration between:
Medicinal Chemists: To design and synthesize new derivatives.
Biologists: To perform the biological assays and screening.
Computational Scientists: To conduct molecular modeling and data analysis.
Pharmacologists: To study the compound's effects in preclinical models.
By integrating these different areas of expertise, the development and optimization process can be significantly accelerated.
Challenges and Opportunities in the Academic Research of Complex Hydrazide Scaffolds
The academic research of complex hydrazide scaffolds like this compound presents both challenges and opportunities:
Challenges:
Synthetic Complexity: The synthesis of novel hydrazide derivatives can be challenging and may require multi-step reaction sequences.
Metabolic Instability: The hydrazide functional group can be susceptible to metabolic cleavage, which can limit the in vivo efficacy of these compounds.
Limited Resources: Academic labs may not have access to the same high-throughput screening and compound optimization resources as pharmaceutical companies.
Opportunities:
Chemical Diversity: The hydrazide scaffold is highly versatile and can be readily modified to create large libraries of diverse compounds.
Novel Mechanisms of Action: Due to their unique chemical properties, hydrazides have the potential to interact with biological targets in novel ways, leading to the discovery of new mechanisms of action.
Therapeutic Potential: The broad range of biological activities associated with benzohydrazides suggests that this chemical class has significant therapeutic potential in a variety of disease areas.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide, and how can reaction conditions be optimized?
- Methodology :
- Intermediate Preparation : React 2-(4-tert-butylphenoxy)acetonitrile with benzohydrazide in the presence of sodium ethoxide to form the intermediate N'-(2-(4-tert-butylphenoxy)-1-aminoethylidene)benzohydrazide .
- Cyclization : Treat the intermediate with POCl₃ to yield the target compound. Optimize cyclization temperature (e.g., 80–100°C) and reaction time (4–6 hours) to maximize yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol for high-purity crystals .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., P21/n space group, single-crystal data collected at 100 K using MoKα radiation) .
- Spectroscopy :
- IR : Identify N–H (3200–3300 cm⁻¹) and C=O (1640–1680 cm⁻¹) stretches .
- NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and tert-butyl protons (δ 1.3 ppm) in CDCl₃ or DMSO-d₆ .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 343.2) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Assays :
- NF-κB Inhibition : Use luciferase-based reporter assays (e.g., Ramos-NFκB-Luc cells) to screen for anti-inflammatory activity .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ calculations .
- DNA Binding : Conduct ethidium bromide displacement assays to assess intercalation or groove-binding modes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzohydrazide derivatives?
- Strategies :
- Structural-Activity Analysis : Compare substituent effects (e.g., tert-butyl vs. methoxy groups) on target binding using molecular docking .
- Assay Validation : Re-test compounds under standardized conditions (e.g., 10 µM concentration, 24-hour incubation) and verify purity via HPLC (>95%) .
- Mechanistic Studies : Use competitive binding assays (e.g., DAPI or methyl green displacement) to clarify DNA interaction mechanisms .
Q. What strategies enhance the pharmacological activity of metal complexes derived from this compound?
- Approaches :
- Ligand Design : Introduce electron-withdrawing groups (e.g., Cl, Br) to improve metal coordination (e.g., Cu(II) or Co(II)) .
- Complex Geometry : Optimize octahedral coordination (e.g., [Cu(L)₂] complexes) for enhanced DNA cleavage via ROS generation .
- Bioavailability : Modify hydrophobicity by adding methyl or allyl groups to improve cell membrane penetration .
Q. How can computational methods aid in understanding the compound’s mechanism of action?
- Tools :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding energies using Gaussian09 with B3LYP functionals .
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., estrogen-related receptor gamma) over 100-ns trajectories .
- QSAR Modeling : Correlate substituent positions (e.g., para-tert-butyl) with cytotoxicity using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
